molecular formula C20H15NS B11522239 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B11522239
M. Wt: 301.4 g/mol
InChI Key: YXIMPXPABJHMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a thiophene ring with a quinoline moiety, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline typically involves multi-step reactions that include the formation of both the thiophene and quinoline rings. One common method involves the cyclization of appropriate precursors under the influence of catalysts such as palladium or rhodium complexes . The reaction conditions often require high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors and greener catalysts to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives .

Scientific Research Applications

4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-Thienyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline apart is its unique combination of thiophene and quinoline rings, which endows it with a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

12-thiophen-2-yl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene

InChI

InChI=1S/C20H15NS/c1-2-6-14-13(5-1)10-11-17-19(14)15-7-3-8-16(15)20(21-17)18-9-4-12-22-18/h1-2,4-6,9-12H,3,7-8H2

InChI Key

YXIMPXPABJHMMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5

Origin of Product

United States

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